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Introduction
YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of Calcium

Release-Activated Calcium (CRAC) channels. These channels are critical mediators of store-

operated calcium entry (SOCE), a fundamental process for calcium signaling in non-excitable

cells. By blocking CRAC channels, YM-58483 effectively attenuates intracellular calcium

signals, leading to the modulation of a wide range of cellular functions. This technical guide

provides a comprehensive overview of the pharmacology of YM-58483, including its

mechanism of action, quantitative data on its biological activities, detailed experimental

protocols for its investigation, and visualizations of the key signaling pathways it affects.

Mechanism of Action
YM-58483 is a pyrazole derivative that selectively blocks CRAC channels, which are formed by

the ORAI protein family (predominantly ORAI1). The activation of CRAC channels is initiated by

the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the

stromal interaction molecule (STIM1), an ER-resident protein, which then translocates to the

plasma membrane and activates ORAI1, leading to a sustained influx of extracellular calcium.

YM-58483 exerts its inhibitory effect on this process, thereby preventing the rise in intracellular

calcium that is essential for downstream signaling events. This targeted inhibition of SOCE

makes YM-58483 a valuable tool for studying calcium signaling and a potential therapeutic

agent for various immune and inflammatory disorders.[1][2][3][4][5]
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Quantitative Data
The biological activity of YM-58483 has been quantified in numerous in vitro and in vivo

studies. The following tables summarize key inhibitory concentrations (IC50) and effective

doses (ED50) across various experimental models.

Table 1: In Vitro Inhibitory Activities of YM-58483

Target/Process Cell Type IC50 Value Reference(s)

Thapsigargin-induced

Ca2+ influx
Jurkat T cells 100 nM [2][3][4][5]

T-cell proliferation

(Mixed Lymphocyte

Reaction)

--- 330 nM [6]

IL-2 Production Jurkat T cells ~100 nM [1][4]

IL-5 Production
Human peripheral

blood cells
125 nM [7]

IL-13 Production
Human peripheral

blood cells
148 nM [7]

Histamine Release RBL-2H3 cells 460 nM [7]

Leukotriene

Production
RBL-2H3 cells 310 nM [7]

Table 2: In Vivo Efficacy of YM-58483
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Model Species Effect
ED50/Effective
Dose

Reference(s)

Delayed-Type

Hypersensitivity
Mice Inhibition 1.1 mg/kg [4][6]

Graft-versus-

Host Disease

(GVHD)

Mice

Inhibition of CTL

activity and IFN-γ

production

1-30 mg/kg (p.o.) [6]

Antigen-induced

bronchoconstricti

on

Guinea pigs
Significant

suppression
30 mg/kg (p.o.) [7]

Airway

hyperresponsive

ness

Guinea pigs
Complete

suppression
3-30 mg/kg (p.o.) [7]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

pharmacological effects of YM-58483.

Measurement of Store-Operated Calcium Entry (SOCE)
This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure

SOCE in a cell population.

Materials:

Cells of interest (e.g., Jurkat T cells)

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with and without CaCl2

Thapsigargin
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YM-58483

Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:

Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black-walled plate)

and allow them to adhere if necessary.

Fura-2 AM Loading:

Prepare a Fura-2 AM loading solution in HBSS with CaCl2 containing 2-5 µM Fura-2 AM

and 0.02% Pluronic F-127.

Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

Wash the cells twice with HBSS to remove extracellular dye.

Baseline Measurement:

Replace the medium with Ca2+-free HBSS.

Measure the baseline Fura-2 fluorescence ratio (Excitation: 340 nm and 380 nm;

Emission: ~510 nm).

Store Depletion:

Add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS to induce depletion of ER

calcium stores. This will cause a transient increase in intracellular calcium.

Continue to measure the fluorescence ratio until it returns to a stable baseline.

YM-58483 Incubation:

Add the desired concentration of YM-58483 or vehicle control to the wells and incubate for

a predetermined time (e.g., 10-30 minutes).

Induction of SOCE:
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Add CaCl2 (typically 1-2 mM) to the wells to initiate calcium influx through store-operated

channels.

Record the subsequent increase in the Fura-2 fluorescence ratio, which represents SOCE.

Data Analysis:

The magnitude of SOCE can be quantified as the peak increase in the fluorescence ratio

after the addition of CaCl2 or as the area under the curve.

Compare the SOCE response in YM-58483-treated cells to the vehicle control to

determine the inhibitory effect.

NFAT Activation Assay
This protocol describes a luciferase reporter gene assay to measure the activation of the

Nuclear Factor of Activated T-cells (NFAT) in Jurkat T cells.

Materials:

Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-

CD3/CD28 antibodies)

YM-58483

Luciferase assay reagent

Luminometer

Procedure:

Cell Culture: Culture the Jurkat-NFAT reporter cells according to standard protocols.

Cell Plating: Seed the cells into a 96-well white-walled plate at an appropriate density.
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YM-58483 Treatment:

Prepare serial dilutions of YM-58483 in the cell culture medium.

Add the YM-58483 dilutions or vehicle control to the cells and incubate for a specific

period (e.g., 1 hour).

Cell Stimulation:

Add the stimulating agent (e.g., PMA and ionomycin) to the wells to activate the T-cell

signaling pathway leading to NFAT activation.

Incubate the plate for 6-24 hours at 37°C.

Luciferase Assay:

Equilibrate the plate to room temperature.

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

Measure the luminescence using a luminometer.

Data Analysis:

Normalize the luminescence readings to a control (e.g., unstimulated cells).

Calculate the percentage of inhibition of NFAT activation by YM-58483 compared to the

stimulated vehicle control.

T-Cell Proliferation Assay (CFSE-based)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-

cell proliferation by flow cytometry.

Materials:

Primary T-cells or a T-cell line (e.g., Jurkat)

CFSE dye
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Cell culture medium

T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or mitogens like PHA)

YM-58483

Flow cytometer

Procedure:

CFSE Labeling:

Resuspend T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

Quench the staining by adding 5 volumes of cold complete medium.

Wash the cells twice with complete medium.

Cell Culture and Treatment:

Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

Add serial dilutions of YM-58483 or vehicle control.

Add the T-cell activation stimulus.

Incubate the plate for 3-5 days at 37°C.

Flow Cytometry Analysis:

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC

channel.

Data Analysis:
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As cells divide, the CFSE fluorescence intensity is halved in daughter cells.

Analyze the CFSE histograms to determine the percentage of divided cells and the

number of cell divisions.

Compare the proliferation profiles of YM-58483-treated cells with the vehicle control to

assess the inhibitory effect.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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